3,6-Dichlorophthalonitrile
CAS No.:
Cat. No.: VC17475257
Molecular Formula: C8H2Cl2N2
Molecular Weight: 197.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H2Cl2N2 |
---|---|
Molecular Weight | 197.02 g/mol |
IUPAC Name | 3,6-dichlorobenzene-1,2-dicarbonitrile |
Standard InChI | InChI=1S/C8H2Cl2N2/c9-7-1-2-8(10)6(4-12)5(7)3-11/h1-2H |
Standard InChI Key | RSKSHEHZUXLZHF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C(=C1Cl)C#N)C#N)Cl |
Introduction
Chemical and Structural Properties
Molecular Architecture
3,6-Dichlorophthalonitrile belongs to the phthalonitrile family, featuring a benzene ring substituted with two chlorine atoms and two nitrile (-CN) groups. The chlorine atoms occupy the 3- and 6-positions, creating a symmetrical structure that enhances thermal stability and electronic properties . The nitrile groups facilitate further functionalization via cyclotetramerization, a key step in phthalocyanine synthesis .
Table 1: Fundamental Properties of 3,6-Dichlorophthalonitrile
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₂Cl₂N₂ | |
Molecular Weight (g/mol) | 197.02 | |
CAS Number | Not specified in available data | — |
Density | Not reported | — |
Melting Point | Not reported | — |
The absence of melting point and density data in publicly accessible literature highlights gaps in characterization, likely due to its primary role as an intermediate rather than an end-product .
Electronic and Reactivity Profile
The chlorine substituents exert a strong electron-withdrawing effect, polarizing the aromatic ring and activating it toward nucleophilic substitution reactions. This electronic configuration also stabilizes radical intermediates, making the compound suitable for polymerization or coordination chemistry . Nitrile groups provide sites for cyclization, enabling the formation of phthalocyanines—a class of compounds with extensive π-conjugation .
Industrial and Research Applications
Phthalocyanine Synthesis
Phthalocyanines (Pcs) are macrocyclic compounds with applications in dyes, photodynamic therapy, and organic electronics. 3,6-Dichlorophthalonitrile serves as a precursor for metal-free or metallophthalocyanines, where the chlorine substituents influence optical and electrochemical properties . For instance, octa-substituted Pcs derived from 3,6-dihalophthalonitriles exhibit enhanced solubility and tunable bandgaps, making them ideal for organic photovoltaics .
Pharmaceutical Intermediates
Chlorinated phthalonitriles are explored in drug development for their ability to coordinate metal ions, which can enhance bioactivity. While specific studies on 3,6-dichlorophthalonitrile are lacking, structurally similar compounds show antitumor and antimicrobial properties .
Catalysis and Materials Science
The compound’s electron-deficient aromatic ring makes it a candidate for catalytic substrates or ligands in transition-metal complexes. For example, palladium complexes of chlorinated phthalonitriles could catalyze cross-coupling reactions .
Challenges and Future Directions
Synthesis Optimization
Current methods for dibromo analogues achieve ~80% yields , but chlorine’s smaller atomic size and higher reactivity may necessitate modified conditions. Solvent selection, temperature control, and halogenation agents (e.g., using SOCl₂ instead of Cl₂) require systematic study.
Expanding Application Horizons
Further research could explore:
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